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Compound of Interest

Compound Name: Oxodipine

Cat. No.: B10858574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro electrophysiological

effects of Oxodipine, a dihydropyridine calcium channel blocker. The information is compiled

from preclinical research studies to assist researchers and professionals in drug development

in understanding its mechanism of action at the cellular level.

Core Mechanism of Action
Oxodipine is a voltage-dependent blocker of L-type and T-type calcium channels. Its primary

electrophysiological effect is the inhibition of calcium ion (Ca²⁺) influx into excitable cells, such

as cardiomyocytes and vascular smooth muscle cells. This action leads to a reduction in the

amplitude of the calcium current, which in turn modulates cellular functions like contractility and

action potential duration.

Data Presentation: Quantitative Effects of Oxodipine
The following tables summarize the quantitative data on the inhibitory effects of Oxodipine on

various cell types and ion channels as determined by in vitro electrophysiological studies.
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Cell Type Ion Channel Parameter Value Reference(s)

Rat Neonatal

Ventricular

Myocytes

L-type Ca²⁺ IC₅₀ 0.24 µM [1]

Rat Neonatal

Ventricular

Myocytes

T-type Ca²⁺ IC₅₀ 0.41 µM [1]

Rat Portal Vein

Myocytes
L-type Ca²⁺ IC₅₀ ~10 nM [2]

Rat Isolated

Aorta
Contraction IC₅₀

7.8 ± 1.8 nM

(High K⁺)
[3]

Table 1: Inhibitory Concentrations (IC₅₀) of Oxodipine on Calcium Channels and Contractile

Responses.
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Parameter Affected Observation Cell/Tissue Type Reference(s)

Cardiac Action

Potential Duration
Markedly shortened

Rat Ventricular Strips,

Guinea Pig Atrial and

Ventricular Muscle

Fibres

[1]

L-type Ca²⁺ Current

(ICaL)
Decreased

Rat Neonatal and

Adult Ventricular

Myocytes, Rat Portal

Vein Myocytes

T-type Ca²⁺ Current

(ICaT)
Decreased

Rat Neonatal

Ventricular Myocytes

K⁺-induced

Contraction
Depressed

Rabbit Aorta, Rat

Isolated Aorta

Cardiac Force of

Contraction
Decreased Rat Ventricular Strips

Spontaneous

Mechanical Activity
Inhibited

Rat Portal Vein

Segments

⁴⁵Ca Uptake (High K⁺

stimulated)
Inhibited Rat Aortic Strips

Table 2: Summary of Qualitative and Quantitative Electrophysiological and Contractile Effects

of Oxodipine.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of the in vitro

electrophysiological effects of Oxodipine.

Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure voltage-gated calcium currents in isolated cells, such as

cardiomyocytes or vascular smooth muscle cells.
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a) Cell Preparation:

For Cardiomyocytes: Neonatal rat ventricular myocytes are isolated by enzymatic digestion

of ventricular tissue. Adult cardiomyocytes can also be used.

For Vascular Smooth Muscle Cells: Myocytes are isolated from tissues like the rat portal vein

or aorta through enzymatic digestion.

b) Solutions:

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX) (10 µM) is added to block sodium

channels.

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES. pH adjusted to

7.2 with CsOH.

c) Recording Procedure:

Cells are transferred to a recording chamber on the stage of an inverted microscope and

continuously perfused with the external solution.

Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.

A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

The cell is voltage-clamped at a holding potential of -80 mV.

To elicit L-type Ca²⁺ currents, the membrane is depolarized to a test potential of 0 mV for

200 ms.

To elicit T-type Ca²⁺ currents, the holding potential is set to -90 mV and the membrane is

depolarized to -30 mV.

Oxodipine is applied at various concentrations through the perfusion system.
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The peak inward Ca²⁺ current is measured before and after drug application to determine the

inhibitory effect.

Data is acquired and analyzed using appropriate software to calculate IC₅₀ values.

Contractile Response Measurement in Isolated Tissues
This protocol is used to assess the effect of Oxodipine on the contractility of vascular smooth

muscle.

a) Tissue Preparation:

Thoracic aortas or portal veins are excised from rats.

The tissues are cut into helical strips or rings.

b) Experimental Setup:

The tissue preparations are mounted in an organ bath containing a physiological salt solution

(e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

One end of the tissue is fixed, and the other is connected to an isometric force transducer.

The tissue is allowed to equilibrate under a resting tension.

c) Experimental Procedure:

A stable baseline contraction is induced by a high concentration of potassium chloride (e.g.,

80 mM KCl) or a specific agonist like noradrenaline.

Once a stable contraction is achieved, Oxodipine is added to the organ bath in a cumulative

concentration-dependent manner.

The relaxation of the tissue is recorded after each concentration of Oxodipine.

The inhibitory effect of Oxodipine is calculated as a percentage of the maximal contraction

induced by the stimulating agent.

IC₅₀ values are determined from the concentration-response curves.
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Mandatory Visualizations
Signaling Pathway and Mechanism of Action
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Oxodipine Mechanism of Action
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Workflow for Whole-Cell Patch-Clamp Recording
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Voltage-Dependent Blockade by Oxodipine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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